molecular formula C13H17N B14356860 2-(Bicyclo[2.2.1]heptan-2-yl)aniline CAS No. 92039-21-9

2-(Bicyclo[2.2.1]heptan-2-yl)aniline

Cat. No.: B14356860
CAS No.: 92039-21-9
M. Wt: 187.28 g/mol
InChI Key: GIEFILMUNVELJU-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)aniline is an organic compound characterized by a bicyclic structure fused with an aniline group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, commonly known as norbornane, attached to an aniline moiety. The presence of the bicyclic structure imparts significant strain and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bicyclic structure imparts unique steric and electronic properties, which can influence its binding affinity and reactivity with biological molecules. The aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)aniline is unique due to the presence of both the rigid bicyclic framework and the reactive aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

92039-21-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)aniline

InChI

InChI=1S/C13H17N/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,14H2

InChI Key

GIEFILMUNVELJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=CC=CC=C3N

Origin of Product

United States

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